molecular formula C12H14F3O4P B3043414 diethyl [3-(trifluoromethyl)benzoyl]phosphonate CAS No. 86208-45-9

diethyl [3-(trifluoromethyl)benzoyl]phosphonate

Cat. No.: B3043414
CAS No.: 86208-45-9
M. Wt: 310.21 g/mol
InChI Key: BJPUWQUHANRUMW-UHFFFAOYSA-N
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Description

Diethyl [3-(trifluoromethyl)benzoyl]phosphonate is an organophosphorus compound with the molecular formula C12H14F3O4P and a molecular weight of 310.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further linked to a phosphonate group. It is widely used in various chemical reactions and has significant applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [3-(trifluoromethyl)benzoyl]phosphonate can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters . This reaction typically uses Pd(OAc)2 as the palladium source and Xantphos as the supporting ligand. The reaction conditions are mild, and the process can be completed in a short time under microwave irradiation.

Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination . This method is advantageous due to its broad functional group tolerance and applicability to pharmaceutically relevant compounds.

Industrial Production Methods

Industrial production of this compound often employs large-scale adaptations of the aforementioned synthetic routes. The use of palladium catalysts and microwave irradiation allows for efficient and high-yield production. Additionally, copper-catalyzed reactions of phosphorus nucleophiles with diaryliodonium salts at room temperature have been developed for large-scale preparations .

Chemical Reactions Analysis

Types of Reactions

Diethyl [3-(trifluoromethyl)benzoyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diethyl [3-(trifluoromethyl)benzoyl]phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [3-(trifluoromethyl)benzoyl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a potent inhibitor of enzymes that require metal cofactors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Diethyl [3-(trifluoromethyl)benzoyl]phosphonate can be compared with other similar compounds such as:

The uniqueness of this compound lies in the position of the trifluoromethyl group, which provides a balance between steric hindrance and electronic effects, making it a versatile reagent in various chemical reactions.

Properties

IUPAC Name

diethoxyphosphoryl-[3-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3O4P/c1-3-18-20(17,19-4-2)11(16)9-6-5-7-10(8-9)12(13,14)15/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPUWQUHANRUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(=O)C1=CC(=CC=C1)C(F)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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